molecular formula C25H22N2O5S B10894992 3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

Cat. No.: B10894992
M. Wt: 462.5 g/mol
InChI Key: XWTCUJLIEBUITR-XKEFNESHSA-N
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Description

3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid typically involves multi-step organic reactions. The starting materials often include 2-methylbenzoic acid, 2-methoxyethylamine, and various reagents to form the thiazolidinone and furan rings. The reaction conditions may involve:

    Formation of the Thiazolidinone Ring: This step may involve the reaction of 2-methoxyethylamine with a suitable carbonyl compound in the presence of a base to form the thiazolidinone ring.

    Formation of the Furan Ring: This step may involve the cyclization of a suitable precursor in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the thiazolidinone and furan rings with the benzoic acid moiety using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidine derivatives.

Scientific Research Applications

3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with receptors on cell surfaces and modulating their signaling pathways.

    Pathway Modulation: Affecting various cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid
  • 3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-ethylbenzoic acid

Uniqueness

The uniqueness of 3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

3-[5-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C25H22N2O5S/c1-16-19(9-6-10-20(16)24(29)30)21-12-11-18(32-21)15-22-23(28)27(13-14-31-2)25(33-22)26-17-7-4-3-5-8-17/h3-12,15H,13-14H2,1-2H3,(H,29,30)/b22-15+,26-25?

InChI Key

XWTCUJLIEBUITR-XKEFNESHSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC

Origin of Product

United States

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